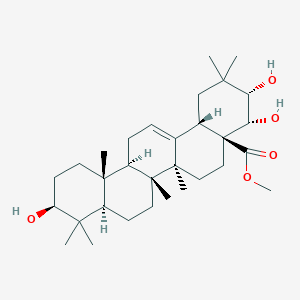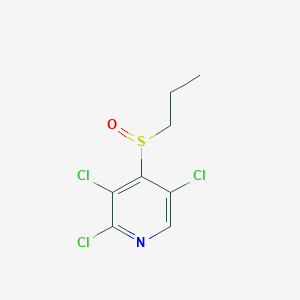![molecular formula C39H74NO8P B084114 [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate CAS No. 14018-09-8](/img/structure/B84114.png)
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, commonly known as edelfosine, is a synthetic lipid compound that has been studied for its potential therapeutic applications in various diseases. Edelfosine is a phospholipid analogue that has been shown to exhibit anticancer, antiparasitic, and antiviral activities.
Mechanism Of Action
The mechanism of action of edelfosine involves its interaction with cell membranes, leading to the disruption of lipid rafts and subsequent activation of signaling pathways that induce apoptosis in cancer cells. Edelfosine has also been shown to inhibit phosphatidylcholine synthesis, leading to the accumulation of diacylglycerol and subsequent activation of protein kinase C.
Biochemical And Physiological Effects
Edelfosine has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit cell proliferation and migration, and induce cell cycle arrest. In addition, edelfosine has been shown to exhibit immunomodulatory effects by enhancing the activity of natural killer cells and macrophages.
Advantages And Limitations For Lab Experiments
Edelfosine has several advantages for lab experiments, including its stability and ease of synthesis. However, edelfosine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of edelfosine. One potential direction is the development of edelfosine derivatives with improved potency and selectivity for specific diseases. Another direction is the investigation of the immunomodulatory effects of edelfosine and its potential use in immunotherapy. Additionally, the use of edelfosine in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesis Methods
Edelfosine can be synthesized by the condensation of octadecadienoic acid and 2-aminoethanol, followed by phosphorylation with phosphorus oxychloride and subsequent reaction with 3-chloro-1,2-propanediol. The resulting product is purified by chromatography to obtain pure edelfosine.
Scientific Research Applications
Edelfosine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Edelfosine has also been studied for its antiparasitic activity against Leishmania and Trypanosoma parasites, and antiviral activity against HIV and herpes simplex virus.
properties
CAS RN |
14018-09-8 |
|---|---|
Product Name |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
Molecular Formula |
C39H74NO8P |
Molecular Weight |
716 g/mol |
IUPAC Name |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17- |
InChI Key |
HBZNVZIRJWODIB-BCTRXSSUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
synonyms |
1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine 1-palmitoyl-2-linoleoylphosphatidylethanolamine 1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine 1-PLPEA PLPE-d31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



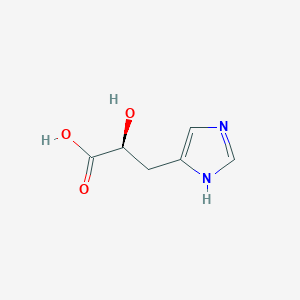
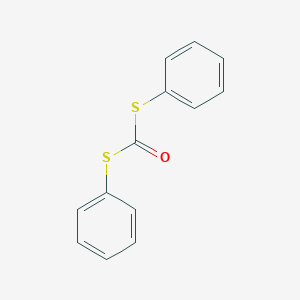
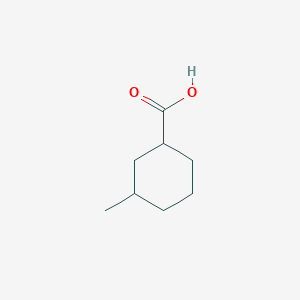

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

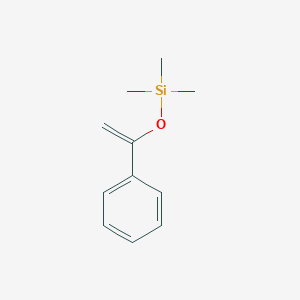
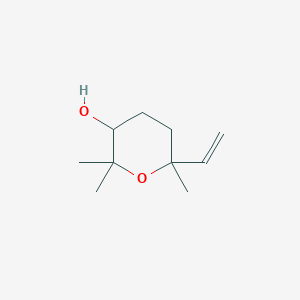

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
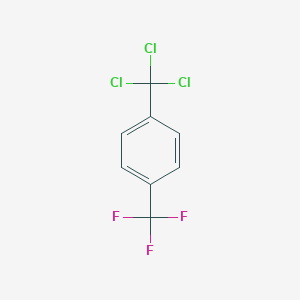
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
